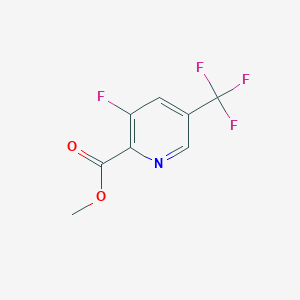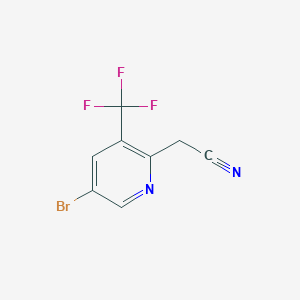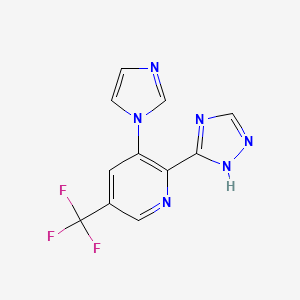
3',4'-Dibromo-5'-fluorophenacyl chloride
Übersicht
Beschreibung
3’,4’-Dibromo-5’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4Br2ClFO It is a derivative of phenacyl chloride, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The process can be summarized as follows:
Bromination: Phenacyl chloride is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3’ and 4’ positions of the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride. This introduces a fluorine atom at the 5’ position.
Industrial Production Methods: Industrial production of 3’,4’-Dibromo-5’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: 3’,4’-Dibromo-5’-fluorophenacyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 3’,4’-Dibromo-5’-fluorophenacyl chloride can yield the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Conditions may involve acidic or basic media.
Reduction: Reagents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. Conditions often involve anhydrous solvents and inert atmospheres.
Major Products Formed:
Substitution: Amines, thioethers, or ethers.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dibromo-5’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3’,4’-Dibromo-5’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and applications.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-fluorophenacyl bromide
- 2,3-Dibromo-4-fluoroacetophenone
- 4-Bromo-3-fluorophenacyl chloride
Comparison: 3’,4’-Dibromo-5’-fluorophenacyl chloride is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s electronic distribution, making it more reactive in certain chemical reactions.
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-1-4(7(13)3-11)2-6(12)8(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAXCPNFCFDKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1411172.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidine](/img/structure/B1411174.png)



![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(dimethylamino)methylidene]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1411178.png)






![6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1411192.png)

